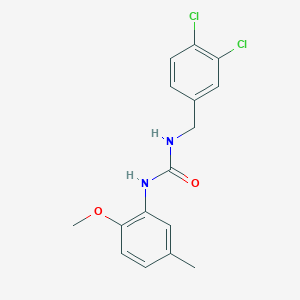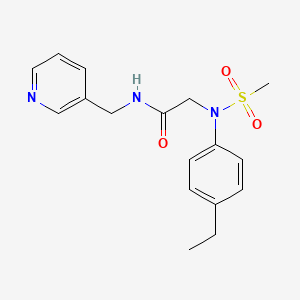
3-(3-methylphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole, commonly known as M-NPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. M-NPO is a versatile compound that has been explored for its unique properties, including its ability to act as a fluorescent probe and its potential use as a material for organic light-emitting diodes (OLEDs).
Applications De Recherche Scientifique
M-NPO has been extensively studied for its potential applications in various fields, including optoelectronics, material science, and biomedical research. In optoelectronics, M-NPO has been explored for its use as a material for 3-(3-methylphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole due to its high quantum yield and good thermal stability. In material science, M-NPO has been studied for its unique properties, including its ability to act as a fluorescent probe for detecting metal ions, and its potential use as a photosensitizer for photodynamic therapy. In biomedical research, M-NPO has been studied for its potential use as a diagnostic tool for detecting cancer cells and its potential use as a drug delivery system.
Mécanisme D'action
The mechanism of action of M-NPO is not well understood. However, studies have shown that M-NPO has the ability to interact with metal ions, which may be responsible for its fluorescent properties. Additionally, M-NPO has been shown to have a high affinity for cancer cells, which may be due to its ability to interact with specific receptors on the cell surface.
Biochemical and Physiological Effects:
M-NPO has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. However, studies have shown that M-NPO may have some cytotoxic effects on cancer cells, which may be beneficial for its potential use as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of M-NPO is its versatility and unique properties, which make it a useful tool for a wide range of laboratory experiments. Additionally, M-NPO is relatively easy to synthesize, making it accessible to researchers. However, one limitation of M-NPO is its low solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on M-NPO. One area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Additionally, M-NPO may have potential applications in the field of nanotechnology, where it could be used to create new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of M-NPO and its potential use as a diagnostic tool and cancer therapeutic.
Méthodes De Synthèse
The synthesis of M-NPO involves a two-step process. In the first step, 3-methylbenzohydrazide is reacted with 1-naphthoyl chloride to form 3-(3-methylphenyl)-1-naphthalen-1-yl-1,2,4-oxadiazole. This intermediate is then reacted with phosphorus oxychloride to form M-NPO. The yield of the final product is approximately 60-70%.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-5-naphthalen-1-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c1-13-6-4-9-15(12-13)18-20-19(22-21-18)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEJISWHRPJVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-5-(naphthalen-1-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)



![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
![5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5876324.png)
![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)